Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate
Overview
Description
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate: is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate typically involves the esterification of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Chemistry: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound in drug design and development.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a solvent or reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is primarily influenced by its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
- Ethyl 5-(trifluoromethyl)furan-3-carboxylate
- Methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Uniqueness: Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is unique due to the presence of both a methyl and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a specialized organic compound notable for its unique furan structure combined with ethyl and trifluoromethyl substituents. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities and chemical reactivity. This article explores the biological activity of this compound, summarizing key research findings, applications, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈F₃O₂, with a molecular weight of approximately 222.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₈F₃O₂ |
Molecular Weight | 222.16 g/mol |
Functional Groups | Furan, Trifluoromethyl, Ethyl |
Cytotoxicity and Cancer Research
Fluorinated compounds are often evaluated for their cytotoxic effects in cancer research. The introduction of trifluoromethyl groups has been associated with enhanced potency against cancer cell lines. For example, compounds with similar substituents have demonstrated significant activity against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines . While direct studies on this compound are sparse, its structural analogs suggest a promising avenue for further exploration in oncology.
Case Studies
-
Antibacterial Activity Evaluation :
A study evaluated the antibacterial efficacy of various furan derivatives against multiple strains. While specific data on this compound was not highlighted, derivatives showed MIC values as low as 64 µg/mL against E. coli , indicating potential for further investigation into similar compounds . -
Cytotoxicity Assessment :
In vitro assays conducted on fluorinated compounds revealed enhanced cytotoxic effects compared to their non-fluorinated counterparts. The addition of trifluoromethyl groups increased interactions with target proteins, suggesting that this compound could exhibit similar enhancements in biological activity .
Synthetic Routes and Applications
This compound serves primarily as a synthetic intermediate in the development of more complex molecules with targeted biological activities. Various synthetic routes can be employed to produce this compound, each offering distinct advantages regarding yield and reaction conditions. Its applications extend beyond pharmaceuticals to include agrochemical formulations where enhanced reactivity can be beneficial.
Properties
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRWYGEMRIAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371913 | |
Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-73-0 | |
Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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